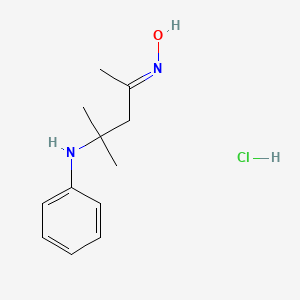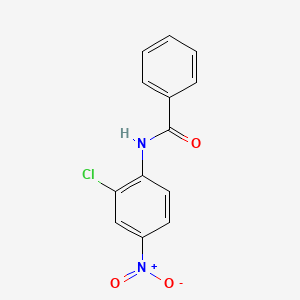![molecular formula C17H15IN2O4 B3830860 methyl 4-{2-[(4-iodophenoxy)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B3830860.png)
methyl 4-{2-[(4-iodophenoxy)acetyl]carbonohydrazonoyl}benzoate
Overview
Description
Methyl 4-{2-[(4-iodophenoxy)acetyl]carbonohydrazonoyl}benzoate, also known as MIH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MIH belongs to the class of hydrazones, which are known for their diverse biological activities, including antitumor, antiviral, and antibacterial properties. The purpose of
Mechanism of Action
The exact mechanism of action of methyl 4-{2-[(4-iodophenoxy)acetyl]carbonohydrazonoyl}benzoate is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in cancer cell proliferation, viral replication, and inflammation. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by downregulating the expression of anti-apoptotic proteins and upregulating pro-apoptotic proteins. This compound also inhibits the activity of viral enzymes, such as NS5B in the case of hepatitis C virus, and disrupts the formation of viral particles. In inflammation, this compound inhibits the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells and tissues, indicating its potential as a safe and effective therapeutic agent. However, further studies are needed to determine the exact pharmacokinetics and pharmacodynamics of this compound in vivo. This compound has also been shown to have antioxidant activity, which may contribute to its beneficial effects in various diseases.
Advantages and Limitations for Lab Experiments
Methyl 4-{2-[(4-iodophenoxy)acetyl]carbonohydrazonoyl}benzoate has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and diverse biological activities. However, this compound also has some limitations, such as its low solubility in aqueous solutions and its potential for non-specific binding to proteins and other biomolecules.
Future Directions
Future research on methyl 4-{2-[(4-iodophenoxy)acetyl]carbonohydrazonoyl}benzoate should focus on its potential as a therapeutic agent in various diseases, including cancer, viral infections, and inflammation. Further studies are needed to determine the optimal dosage and administration route of this compound in vivo, as well as its potential for drug-drug interactions. In addition, the development of this compound analogs with improved pharmacokinetic and pharmacodynamic properties may enhance its therapeutic potential. Finally, the elucidation of the exact mechanism of action of this compound may provide insights into the development of novel therapies for various diseases.
Scientific Research Applications
Methyl 4-{2-[(4-iodophenoxy)acetyl]carbonohydrazonoyl}benzoate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammation. In cancer research, this compound has shown promising antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit the replication of the hepatitis C virus and the Zika virus, indicating its potential as an antiviral agent. In addition, this compound has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
properties
IUPAC Name |
methyl 4-[(E)-[[2-(4-iodophenoxy)acetyl]hydrazinylidene]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15IN2O4/c1-23-17(22)13-4-2-12(3-5-13)10-19-20-16(21)11-24-15-8-6-14(18)7-9-15/h2-10H,11H2,1H3,(H,20,21)/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXZEAFDJKWGBP-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15IN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,3-dimethylphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B3830785.png)
![4-{2-[(2,5-dimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B3830789.png)
![N',N''-1,2-ethanediylidenebis[2-(2,5-dimethylphenoxy)acetohydrazide]](/img/structure/B3830797.png)
![2-hydroxy-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide](/img/structure/B3830802.png)
![4-{2-[(1-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B3830815.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(4-chloro-2-methylphenoxy)acetohydrazide](/img/structure/B3830829.png)
![2-(4-bromo-2-cyanophenoxy)-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B3830836.png)
![2-(4-iodophenoxy)-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B3830852.png)
![6-[(2-methoxybenzoyl)amino]hexanoic acid](/img/structure/B3830874.png)
![N-{2-[2-(3,5-dibromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B3830879.png)
![N-(2-{2-[4-(dipropylamino)benzylidene]hydrazino}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B3830886.png)
![3-phenyl-1-[(2-phenylcyclopropyl)carbonyl]pyrrolidine](/img/structure/B3830897.png)

